Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)-

Description

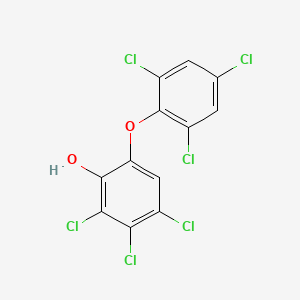

This compound (CAS: Not explicitly provided in evidence) is a polychlorinated phenol derivative featuring:

- Three chlorine atoms at positions 2, 3, and 4 on the phenolic ring.

- A 2,4,6-trichlorophenoxy group substituted at position 6 of the main ring.

Properties

CAS No. |

94897-81-1 |

|---|---|

Molecular Formula |

C12H4Cl6O2 |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)phenol |

InChI |

InChI=1S/C12H4Cl6O2/c13-4-1-6(15)12(7(16)2-4)20-8-3-5(14)9(17)10(18)11(8)19/h1-3,19H |

InChI Key |

RBMKIFIAPAQBQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- typically involves the chlorination of phenol derivatives under controlled conditions. The reaction requires the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, and is conducted at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Trichlorophenols and trichlorobenzoic acids.

Reduction: Dichlorophenols and monochlorophenols.

Substitution: Substituted phenols with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its high reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is used in biological research to study the effects of chlorinated phenols on biological systems. It serves as a model compound to understand the impact of environmental pollutants on living organisms.

Medicine: In the medical field, this compound is investigated for its potential antimicrobial properties. It may be used in the development of new antibiotics or disinfectants.

Industry: Industrially, this compound is used in the production of dyes, resins, and other chemical products. Its ability to act as a precursor for various chemical reactions makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Chlorination Patterns

The compound’s uniqueness lies in its substitution pattern. Key analogues include:

Physicochemical Properties

- Lipophilicity: The target compound’s six chlorine atoms (main ring + phenoxy) likely result in a higher log KOW compared to less chlorinated analogues (e.g., 2,3,4-Trichloro-6-(3,4-Dichlorophenoxy)phenol) .

- Water Solubility: Reduced solubility compared to dichlorophenoxy derivatives due to increased halogenation .

- Stability : Resistance to anaerobic degradation is expected, similar to higher-chlorinated triclosan derivatives .

Toxicity and Environmental Impact

- Toxicity: Analogues like 2,4,6-trichlorophenol (CAS: 88-06-2) are linked to respiratory and nervous system effects in humans . The target compound’s additional chlorines may exacerbate these risks.

- Environmental Fate : Higher chlorination correlates with prolonged environmental retention. For example, triclosan derivatives with similar structures show accumulation in sludge (up to 15.6 µg/g dw) .

Degradation Pathways

- Enzymatic Degradation: Laccase enzymes degrade chlorophenols via oxidative coupling, but efficiency varies with substitution. The homodimer of 2,3,6-TCP (structurally similar) forms via laccase-mediated polymerization .

- Photodegradation: Chlorophenoxy compounds in sunlight generate dioxins, though the extent depends on chlorination pattern (e.g., pentaclosans vs. tetraclosans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.